molecular formula C11H18N4O2S B14909854 2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(1-methoxypropan-2-yl)acetamide

2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(1-methoxypropan-2-yl)acetamide

Cat. No.: B14909854
M. Wt: 270.35 g/mol
InChI Key: ZNZDTSUSXJBWSL-UHFFFAOYSA-N
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Description

2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(1-methoxypropan-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(1-methoxypropan-2-yl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic or basic conditions.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Common techniques include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the acetamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Halides, amines, alcohols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Functionalized pyrimidine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(1-methoxypropan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Amino-6-methylpyrimidin-2-yl)thio)acetamide
  • N-(1-Methoxypropan-2-yl)acetamide
  • 4-Amino-6-methylpyrimidine derivatives

Uniqueness

2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(1-methoxypropan-2-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its structural features allow for versatile modifications, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C11H18N4O2S

Molecular Weight

270.35 g/mol

IUPAC Name

2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N-(1-methoxypropan-2-yl)acetamide

InChI

InChI=1S/C11H18N4O2S/c1-7-4-9(12)15-11(14-7)18-6-10(16)13-8(2)5-17-3/h4,8H,5-6H2,1-3H3,(H,13,16)(H2,12,14,15)

InChI Key

ZNZDTSUSXJBWSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC(C)COC)N

Origin of Product

United States

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